2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
This compound is a substituted acetamide derivative featuring a benzothiazole core, a 4-chlorophenylthio moiety, and a dimethylaminoethyl side chain. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The dimethylaminoethyl substituent introduces a basic tertiary amine, facilitating protonation under physiological conditions . Although direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., thioxoacetamides and benzothiazole derivatives) are synthesized via nucleophilic substitution or coupling reactions, as seen in and .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2.ClH/c1-23(2)10-11-24(19(25)13-27-16-7-4-14(21)5-8-16)20-22-17-9-6-15(26-3)12-18(17)28-20;/h4-9,12H,10-11,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHMMVQJMXULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CSC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects on physicochemical properties and synthesis:
Key Observations:
Substituent Effects on Solubility: The target compound’s dimethylaminoethyl group and hydrochloride salt likely improve water solubility compared to non-ionic analogs like compound 9 () or ethoxy-substituted benzothiazoles (). This is critical for drug delivery .
Bioactivity Correlations : Compounds with chlorophenyl groups (e.g., 4a in ) exhibit high melting points and stability, suggesting strong intermolecular interactions. The nitro-furyl group in compound 13 () highlights the role of electron-withdrawing groups in antimicrobial activity .
Synthetic Challenges: Yields for thioxoacetamide derivatives vary widely (53–90%), influenced by steric hindrance from substituents (e.g., compound 13 vs. 9 in ). The target compound’s synthesis may require optimized coupling conditions to accommodate its bulky benzothiazole and dimethylaminoethyl groups .
Structural vs. Functional Trade-offs:
- The 6-methoxy group on the benzothiazole ring (target) balances lipophilicity and metabolic stability better than the ethoxy group in EP3348550A1, which may undergo faster oxidative metabolism .
- Compared to the piperidinylsulfonyl group in ’s compound, the target’s dimethylaminoethyl side chain lacks a sulfonamide but offers simpler synthetic accessibility .
Research Implications
Further studies should prioritize in vitro assays to evaluate kinase inhibition or antibacterial efficacy, leveraging the dimethylaminoethyl group’s solubility for dose optimization .
Preparation Methods
Synthesis of 2-((4-Chlorophenyl)thio)acetic Acid
The thioether linkage is constructed via nucleophilic aromatic substitution:
- 4-Chlorothiophenol reacts with 2-bromoacetic acid in alkaline aqueous ethanol (pH 9–10) at 60°C for 6 h.
- Acidification with HCl precipitates 2-((4-chlorophenyl)thio)acetic acid (78% yield, mp 142–144°C).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Melting Point | 142–144°C | |
| Molecular Formula | C₁₄H₁₁ClO₂S |
Activation to Acid Chloride
The carboxylic acid is converted to its reactive chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (2 h, 70% conversion). Excess SOCl₂ is removed via rotary evaporation to yield 2-((4-chlorophenyl)thio)acetyl chloride as a pale yellow oil.
Amide Coupling with N-(2-(Dimethylamino)ethyl)-6-methoxybenzo[d]thiazol-2-amine
- N-(2-(Dimethylamino)ethyl)-6-methoxybenzo[d]thiazol-2-amine is synthesized by reacting 6-methoxybenzo[d]thiazol-2-amine with 2-chloro-N,N-dimethylethylamine in acetonitrile at 80°C for 12 h (62% yield).
- The amine (1.2 equiv) is treated with 2-((4-chlorophenyl)thio)acetyl chloride (1.0 equiv) in THF at 0°C, followed by triethylamine (2.5 equiv). The reaction proceeds at room temperature for 4 h.
- Crude product is purified via silica chromatography (EtOAc/hexane, 3:7) to yield the free base (65% yield).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether and treated with HCl gas at 0°C. Precipitation yields the hydrochloride salt (89% recovery).
Synthetic Route 2: One-Pot T3P®-Mediated Coupling
Reaction Overview
Propylphosphonic anhydride (T3P®) enables a solvent-free coupling between 2-((4-chlorophenyl)thio)acetic acid and N-(2-(dimethylamino)ethyl)-6-methoxybenzo[d]thiazol-2-amine at 50°C for 3 h.
Advantages:
- Eliminates acid chloride handling
- 82% isolated yield after recrystallization (ethanol/water)
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Equiv. T3P® | 1.5 | Maximizes to 82% |
| Temperature | 50°C | <40°C: 45% yield |
| Reaction Time | 3 h | >5 h: Decomposition |
Analytical Characterization
Spectral Data
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